molecular formula C11H5Br2ClINO B13847603 2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine

2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine

Cat. No.: B13847603
M. Wt: 489.33 g/mol
InChI Key: DGCJIRGNOMGROE-UHFFFAOYSA-N
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Description

2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine is a complex organic compound that belongs to the class of halogenated pyridines. This compound is characterized by the presence of bromine, chlorine, and iodine atoms, which contribute to its unique chemical properties and reactivity. It is used in various scientific research applications due to its distinctive structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the bromination of pyridine derivatives followed by the introduction of the chloro and iodo substituents through nucleophilic substitution reactions. The reaction conditions often involve the use of strong acids or bases, elevated temperatures, and specific solvents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often incorporating continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The halogen atoms can be replaced by other nucleophiles, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different products.

    Coupling Reactions: It can engage in coupling reactions, such as Suzuki or Heck reactions, to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Conditions often involve polar aprotic solvents and elevated temperatures.

    Oxidation and Reduction: Reagents such as hydrogen peroxide, sodium borohydride, or palladium catalysts are used under controlled conditions.

    Coupling Reactions: Palladium or nickel catalysts, along with appropriate ligands and bases, are employed under inert atmospheres.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various halogenated derivatives, while coupling reactions can produce complex biaryl compounds.

Scientific Research Applications

2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine is utilized in several scientific research fields:

    Chemistry: It serves as a building block for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound is used in the development of bioactive molecules and probes for biological studies.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: The compound finds applications in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine exerts its effects involves interactions with specific molecular targets. The halogen atoms play a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include halogen bonding, hydrogen bonding, and π-π interactions, which contribute to the compound’s biological and chemical activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dibromopyridine
  • 3-Chloro-5-iodophenol
  • 2,4-Dibromo-3-iodopyridine

Uniqueness

2,4-Dibromo-3-(3-chloro-5-iodophenoxy)pyridine is unique due to the combination of bromine, chlorine, and iodine atoms in its structure. This combination imparts distinct reactivity and properties compared to similar compounds. The presence of multiple halogens allows for diverse chemical transformations and applications, making it a valuable compound in various research fields.

Properties

Molecular Formula

C11H5Br2ClINO

Molecular Weight

489.33 g/mol

IUPAC Name

2,4-dibromo-3-(3-chloro-5-iodophenoxy)pyridine

InChI

InChI=1S/C11H5Br2ClINO/c12-9-1-2-16-11(13)10(9)17-8-4-6(14)3-7(15)5-8/h1-5H

InChI Key

DGCJIRGNOMGROE-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(C(=C1Br)OC2=CC(=CC(=C2)I)Cl)Br

Origin of Product

United States

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